6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexene ring fused to a spirocyclic octane framework, with a carbonyl group and two fluorine atoms attached. The presence of the azaspiro structure and the difluoro substitution makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using conventional chemical transformations. These methods typically employ readily available starting materials and minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong Lewis acids as initiators in ring-opening polymerization reactions is one such method, which has been employed in the synthesis of related bicyclic acetals .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other reactive sites.
Substitution: The difluoro groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The difluoro groups and the spirocyclic structure play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Shares the spirocyclic structure but lacks the difluoro and carbonyl groups.
Spirocyclopropanes: Known for their unique three-dimensional structure and biological activities.
Spirocyclic Oxindoles: Widely studied for their medicinal properties and synthetic versatility.
Uniqueness
6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane stands out due to its combination of a spirocyclic framework with difluoro and carbonyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO/c15-14(16)10-13(14)6-8-17(9-7-13)12(18)11-4-2-1-3-5-11/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPRYXFNXNEIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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